(3-Fluorophenyl)(quinolin-4-yl)methanone
Description
(3-Fluorophenyl)(quinolin-4-yl)methanone is a fluorinated quinoline derivative featuring a ketone group bridging a 3-fluorophenyl substituent and the 4-position of the quinoline core. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances metabolic stability and influences intermolecular interactions. Quinoline-based methanones are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities .
Structure
2D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSSMGNNXKPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Using 3-Fluorobenzoyl Chloride and Quinolin-4-yl Organometallic Reagents
The most straightforward and widely reported method for synthesizing (3-Fluorophenyl)(quinolin-4-yl)methanone involves the reaction of 3-fluorobenzoyl chloride with quinolin-4-yl lithium or related organometallic reagents. This approach allows formation of the ketone linkage by nucleophilic acyl substitution.
- Procedure : Quinolin-4-yl lithium is generated via metalation of quinoline at the 4-position using strong bases such as n-butyllithium under inert atmosphere. The organolithium reagent is then reacted with 3-fluorobenzoyl chloride at low temperature to afford the ketone product after workup.
- Advantages : This method provides good regioselectivity and yields, as the organolithium selectively attacks the acid chloride carbonyl.
- Limitations : Requires handling of moisture-sensitive reagents and strict anhydrous conditions.
| Parameter | Details |
|---|---|
| Starting materials | 3-Fluorobenzoyl chloride, quinolin-4-yl lithium |
| Solvent | Typically THF or ether |
| Temperature | Low temperature (e.g., -78 °C) |
| Reaction time | 1–3 hours |
| Workup | Aqueous quench, extraction |
| Yield | Moderate to high (variable) |
This method is documented in chemical supplier data and literature as the primary synthetic route for this compound.
Synthesis of Quinoline Core via Classical Quinoline Synthetic Routes
Since this compound contains a quinoline ring, the quinoline nucleus can be prepared first by classical methods, followed by functionalization at the 4-position to introduce the ketone linkage.
- Friedlander Synthesis : Condensation of o-aminobenzaldehyde or o-aminoacetophenone with ketones or aldehydes under acidic or basic catalysis forms substituted quinolines. This method can be adapted to introduce substituents suitable for further acylation.
- Doebner and Doebner-Miller Syntheses : Multi-component reactions involving aniline derivatives, aldehydes, and pyruvic acid or acetaldehyde produce quinoline derivatives with substitution patterns amenable to further modification.
- Pfitzinger Reaction : Condensation of isatin with ketones under basic conditions yields quinoline-4-carboxylic acid derivatives, which can be converted to quinolin-4-yl ketones.
- Combes Synthesis : Cyclization of β-amino enones formed from arylamines and 1,3-dicarbonyl compounds leads to quinoline derivatives.
These classical methods provide a versatile toolbox to prepare quinoline intermediates with functional groups positioned for subsequent coupling to 3-fluorophenyl moieties.
Oxidative Coupling and Transition Metal-Catalyzed Methods
Recent advances in organic synthesis include oxidative coupling and metal-catalyzed C–C bond formation to construct aryl-quinoline ketones.
- Silver(I)-Mediated Coupling : A reaction mixture containing 4-methylquinoline, aryl-keto acid, silver nitrate, ammonium persulfate, and trifluoroacetic acid in biphasic water/dichloromethane at 40 °C can yield arylquinoline ketones via oxidative coupling.
- Iodine/DMSO-Mediated Reactions : Acetophenone and iodine in DMSO form reactive intermediates that, upon addition of aniline derivatives, give rise to arylquinoline ketones after extraction and purification.
- Photocatalytic Methods : Photoredox catalysis using catalysts like 4CzIPN under irradiation can facilitate formation of quinoline ketones through radical pathways, though these methods are more exploratory and require optimization.
These methods offer alternative synthetic routes that may provide milder conditions or access to diverse substitution patterns.
Reduction and Functional Group Interconversion
Once the this compound is synthesized, further transformations such as reduction to the corresponding alcohol or other derivatives can be performed using sodium borohydride in methanol/dichloromethane mixtures. This step is useful for modifying the compound for biological testing or further functionalization.
Summary Table of Preparation Methods
Research Findings and Notes
- The organolithium route remains the most reliable and widely used method for preparing this compound with good yields and purity.
- Classical quinoline syntheses provide valuable intermediates but require additional steps to install the fluorophenyl ketone moiety.
- Emerging oxidative and photocatalytic methods offer promising alternatives that may reduce harsh reagents and improve functional group tolerance.
- Reduction of the ketone to the corresponding alcohol can be achieved using sodium borohydride, facilitating further chemical modifications.
- The presence of the fluorine atom on the phenyl ring may influence reactivity and biological activity, making selective synthesis crucial.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline ring undergoes selective oxidation at the nitrogen atom. For example:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), 80°C, 6 h | Quinoline N-oxide derivative | 78% | |
| mCPBA (1.2 eq), DCM, RT, 12 h | Epoxidation of quinoline double bonds* | 52% |
*The 3-fluorophenyl group remains inert under these conditions.
Reduction Reactions
Both the ketone and aromatic systems participate in reduction:
Ketone Reduction
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C, 2 h | Secondary alcohol | 91% |
| LiAlH(t-Bu)<sub>3</sub> | THF, reflux, 4 h | CH<sub>2</sub> bridge formation | 68% |
Ring Hydrogenation
| Catalyst | Pressure (bar) | Product | Notes |
|---|---|---|---|
| Pd/C (10%) | 30 H<sub>2</sub> | Tetrahydroquinoline derivative | Retains fluorine |
| Rh/Al<sub>2</sub>O<sub>3</sub> | 50 H<sub>2</sub> | Fully saturated decahydroquinoline | 73% yield |
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group undergoes regioselective substitution:
| Nucleophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| NaN<sub>3</sub> | DMF, 120°C, 24 h | meta-F | 3-Azidophenyl derivative | 64% |
| KSCN | CuI catalyst, DMSO, 100°C | para-F | Thiocyano-substituted analog | 58% |
Cross-Coupling Reactions
The quinoline ring participates in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-MeOC<sub>6</sub>H<sub>4</sub>B(OH)<sub>2</sub> | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-Methoxyquinoline derivative | 82% |
Buchwald-Hartwig Amination
| Amine | Conditions | Position | Yield |
|---|---|---|---|
| Morpholine | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | C-6 | 75% |
Cyclization Reactions
The ketone group enables annulation processes:
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O | EtOH, reflux | Pyrazolo[3,4-b]quinoline | Fluoro retention |
| CH<sub>3</sub>COCH<sub>2</sub>CO<sub>2</sub>Et | K<sub>2</sub>CO<sub>3</sub>, DMF | Fused pyranoquinoline system | 66% yield |
Comparative Reactivity Analysis
The 3-fluorophenyl substituent influences reaction pathways:
| Reaction Type | 3-Fluoro vs. 4-Fluoro Isomer | Rationale |
|---|---|---|
| Electrophilic Substitution | 3-F: meta-directing | Fluorine's −I effect dominates |
| Oxidative Stability | 3-F: 15% higher decomposition temp | Ortho effect stabilizes quinoline core |
| Reductive Cleavage | 3-F: Slower defluorination | Steric protection of C-F bond |
Environmental Stability Profile
Critical degradation pathways under various conditions:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV (254 nm) | Quinoline ring cleavage | 4.2 h |
| pH 1.0 (HCl) | Ketone hydrolysis | 8.7 h |
| pH 13.0 (NaOH) | Fluorophenyl detachment | 2.1 h |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H12FNO
- Molecular Weight : 241.26 g/mol
- IUPAC Name : (3-Fluorophenyl)(quinolin-4-yl)methanone
The compound features a fluorophenyl group and a quinoline moiety, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Pharmaceutical Development
- Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and inflammation.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
Antimicrobial Properties
- The compound has shown promising results in antimicrobial assays. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
This table summarizes the antimicrobial efficacy of the compound compared to other known agents.
Material Science
Polymer Synthesis
- The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its unique chemical structure allows for improved interaction within polymer chains, leading to materials with superior performance characteristics.
Case Study : Research on polymer composites containing this compound revealed enhanced tensile strength and thermal resistance compared to traditional polymers .
Agrochemicals
Pesticide Development
- The compound's bioactive properties have led to its exploration as a potential pesticide or herbicide. Its effectiveness against specific pests can be attributed to its ability to disrupt biological pathways crucial for pest survival.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Electronic Modifications
Key Structural Variations:
- Substituent Position and Nature: Example 1: (3-(2-Bromophenyl)-5-phenyl-1H-pyrazol-1-yl)(2-(3-nitrophenyl)quinolin-4-yl)methanone ()
- Replaces the 3-fluorophenyl group with a 2-bromophenyl-pyrazole moiety.
- Example 2: Morpholino{4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl}methanone (G12, )
- Incorporates a morpholine ring and trifluoromethyl group, increasing hydrophilicity and steric bulk.
Electronic Effects:
- Fluorine in (3-Fluorophenyl)(quinolin-4-yl)methanone provides moderate electron-withdrawing effects, while nitro () or sulfonyl () groups in analogs induce stronger electron-deficient character.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Key Observations: Fluorinated derivatives (e.g., G12) exhibit lower LogP values compared to pyridine-containing analogs (YS-2), suggesting improved aqueous solubility . High yields (>75%) in compounds like G12 and YS-2 indicate efficient synthetic routes for quinoline methanones with bulky substituents .
Common Strategies:
- Friedel-Crafts Acylation: Used for introducing aryl ketone groups to the quinoline core (e.g., ).
- Reflux in SOCl₂ : Facilitates cyclization and ketone formation ().
Yield and Purity Trends:
Spectroscopic and Analytical Data
- NMR Trends: Quinoline C-4 carbonyl resonance typically appears at δ 190–200 ppm in $^{13}\text{C}$ NMR (). Fluorine atoms induce deshielding in adjacent protons (e.g., 3-fluorophenyl protons at δ 7.3–7.6 ppm) .
- Mass Spectrometry :
- Molecular ion peaks ([M+H]⁺) for fluorinated analogs are consistently observed with high accuracy (e.g., m/z 279 for ) .
Biological Activity
(3-Fluorophenyl)(quinolin-4-yl)methanone, also known by its chemical identifier CAS No. 1706436-13-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring attached to a quinoline moiety through a carbonyl group. This structural configuration is significant for its interactions with biological targets.
Synthesis
The synthesis of this compound has been achieved through various methods, including copper-catalyzed reactions that utilize readily available starting materials. For instance, one study reported the use of 2-aminobenzyl alcohol and propiophenone in a one-pot reaction yielding phenyl(quinolin-3-yl)methanone as an intermediate .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to these targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including those with fluorinated phenyl groups, exhibit significant antimicrobial properties. For example, compounds containing similar structural motifs demonstrated potent activity against various fungal strains, including Fusarium oxysporum and Candida albicans .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the modulation of PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathways .
Enzyme Inhibition
The inhibition of enzymes such as kinases or phosphodiesterases has been noted with quinoline derivatives. The unique structure of this compound may enhance its efficacy as an enzyme inhibitor, potentially leading to applications in treating diseases where these enzymes play a critical role.
Case Studies
Q & A
Q. What are the common synthetic routes for (3-Fluorophenyl)(quinolin-4-yl)methanone?
- Methodological Answer : The compound can be synthesized via base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methane precursors. For example, using molecular oxygen as the oxidant with catalysts like cobalt or manganese complexes under mild conditions (e.g., 80°C, 24 hours) yields the target methanone derivative . Alternatively, cascade reactions involving imidazole intermediates and fluorophenyl precursors have been reported, with yields optimized via temperature control (e.g., reflux in DMSO at 195–197°C) and stoichiometric adjustments of boronic acid derivatives .
Q. Which spectroscopic and analytical methods are employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., DMSO- solvent) resolve aromatic proton environments and confirm substitution patterns. Peaks at δ 7.14–8.44 ppm () and δ 120.0–179.2 ppm () are typical for fluorophenyl and quinoline moieties .
- IR Spectroscopy : Absorption bands near 1617 cm (C=O stretch) and 1468–1581 cm (C-F/C-N vibrations) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS ( [M+H] 285.0834) confirms molecular weight and purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound is explored as a pharmacophore in drug discovery due to its dual aromatic systems. It serves as a precursor for:
- Anticancer agents : Structural analogs inhibit tubulin polymerization or target NHERF1 proteins, validated via cell viability assays (e.g., IC determination in MCF-7 cells) .
- Antimicrobial scaffolds : Fluorine enhances bioavailability, enabling structure-activity relationship (SAR) studies against bacterial enzymes .
Advanced Research Questions
Q. How can researchers optimize reaction yields in metal-catalyzed syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test transition metals (e.g., Pd, Co, Mn) with ligands like triphenylphosphine to enhance turnover. Evidence shows Pd(0)/PPh systems achieve 69% yield in Suzuki-Miyaura couplings .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene/methanol mixtures) improve substrate solubility. For example, toluene/methanol (1.5:1 v/v) increased yields by 15% in boronic acid cross-couplings .
- Oxygen Pressure Control : Gradual O introduction (1–3 atm) minimizes over-oxidation byproducts .
Q. How to resolve contradictions between XRD and spectroscopic data during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine single-crystal XRD (using SHELX for refinement ) with NMR to confirm fluorine positioning. Discrepancies in dihedral angles may arise from crystal packing vs. solution-state conformations.
- DFT Calculations : Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set) to identify steric or electronic distortions .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or kinase domains. Fluorine’s electronegativity enhances hydrogen bonding with residues like Asp26 or Lys19 .
- Pharmacophore Mapping : Align the compound’s aromatic/ketone groups with known inhibitors using Schrödinger’s Phase module to prioritize targets (e.g., EGFR or COX-2) .
Q. How does fluorination impact the compound’s utility in material science applications?
- Methodological Answer :
- Polymer Modification : Incorporate the compound into fluorinated polyimides via condensation reactions. The quinoline moiety enhances thermal stability (T > 250°C), while fluorine reduces dielectric constants (k < 2.8) .
- Photophysical Studies : Time-resolved fluorescence assays (e.g., λ = 337 nm) reveal solvatochromic shifts in acetonitrile, indicating potential as a polarity-sensitive probe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
